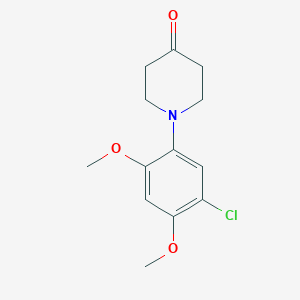

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

カタログ番号 B1358932

CAS番号:

34918-83-7

分子量: 202.33 g/mol

InChIキー: CREVEHRNNVVLHE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .

Molecular Structure Analysis

The molecular formula for 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The exact molecular structure for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” was not found in the search results.Chemical Reactions Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a solid with a melting point of 62-68 °C . The specific physical and chemical properties for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” were not found in the search results.科学的研究の応用

Polymerization and Copolymerization

- Auer et al. (2004) described the use of vinyl-substituted phenolic stabilizers, including 4-methylstyrene-2,6-di-tert-butylphenol, in copolymerization and terpolymerization reactions with propene and carbon monoxide. This process involved a palladium(II) phosphine complex as a catalyst and demonstrated how the functional α-olefins/CO units influenced the molecular weight, glass transition temperature, elasticity, and stability of the resulting high-molecular-weight P/CO copolymer. Notably, terpolymers containing phenolic stabilizers showed enhanced stability compared to stabilizer-free polyketones (Auer et al., 2004).

Synthesis and Characterization of Nickel Diimine Compounds

- Pappalardo et al. (2000) synthesized nickel diimine compounds, including 2,6-di-tert-butyl-4-allylphenol, to explore the impact of the coordination environment at the nickel center on the polypropylene microstructure. Their findings highlighted the effects of different ortho substituents on the aromatic ring in influencing the stereoregularity of polypropylenes, offering insights into the “chain-end” control mechanism and “enantiomorphic-site” type steric control in polymerization (Pappalardo et al., 2000).

Catalysis in Polymerization of α-Olefins

- Liu et al. (2005) reported on a new silylated α-diimine ligand and its Ni(II) complex, which included 4-tert-butyl-diphenylsilyl-2,6-diisopropylphenyl as a component. This complex demonstrated significant catalytic activity for the polymerization of ethylene and moderate activity for propylene polymerization. Their research provided valuable data on the catalytic properties and potential applications of these complexes in polymerization processes (Liu et al., 2005).

Photophysical Properties of Phenylacetylene Dendrimers

- Itoh et al. (2004) studied the synthesis of phenylacetylene dendrimers having sterically congested diazo units, including 4-tert-butyl-2,6-dimethylphenyl. Their research focused on the characterization of spin states of carbenes generated by photolysis of these dendrimers, contributing to our understanding of magnetic susceptibility and spin states in complex organic molecules (Itoh et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

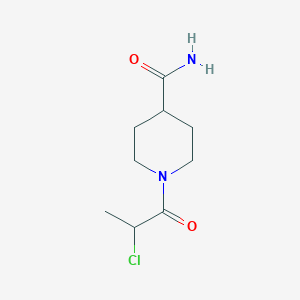

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVEHRNNVVLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641232 |

Source

|

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene | |

CAS RN |

34918-83-7 |

Source

|

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)